molecular formula C23H19NO4S B2762871 (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine CAS No. 1321765-01-8

(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine

Cat. No.: B2762871
CAS No.: 1321765-01-8
M. Wt: 405.47
InChI Key: WBAANRGPUXRGDR-VHXPQNKSSA-N
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Description

(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of salicylaldehyde with a suitable amine, followed by sulfonylation and methoxylation reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 2-phenylbenzimidazole derivatives
  • 2H-chromenes

Uniqueness

Compared to similar compounds, (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl group, in particular, enhances its potential for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-16-8-6-7-11-20(16)24-23-22(29(25,26)19-9-4-3-5-10-19)14-17-12-13-18(27-2)15-21(17)28-23/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAANRGPUXRGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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